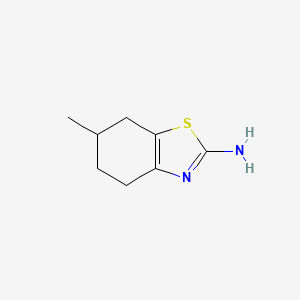

6-甲基-4,5,6,7-四氢-1,3-苯并噻唑-2-胺

货号 B1296481

CAS 编号:

7496-50-6

分子量: 168.26 g/mol

InChI 键: PWQFLEIGKAIACN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

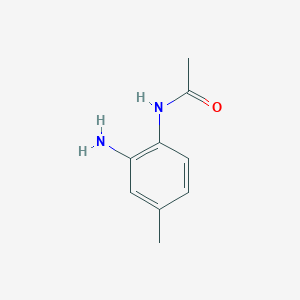

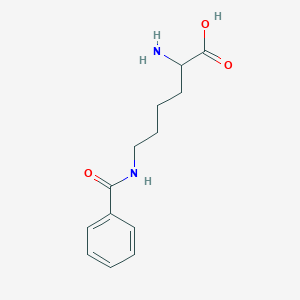

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound with the molecular formula C8H12N2S . It is a representative of a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .

Molecular Structure Analysis

The molecular structure of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been analyzed in several studies . The compound has a molecular weight of 168.26 g/mol . The InChI code is 1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have been analyzed in several studies . The compound has a molecular weight of 168.26 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 168.07211956 g/mol, and the monoisotopic mass is 168.07211956 g/mol . The topological polar surface area is 67.2 Ų .科学研究应用

Application in Corrosion Inhibition

- Scientific Field : Materials Science, specifically in the area of corrosion science .

- Summary of the Application : This compound has been used in the synthesis of azo dyes, which have been applied as anti-corrosive agents for mild steel in acidic solutions .

- Methods of Application or Experimental Procedures : The inhibition efficiency of the azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine was determined using potentiodynamic polarization techniques and electrochemical impedance spectroscopic studies .

- Results or Outcomes : The azo dye T1 was found to be an effective inhibitor, with an inhibition efficiency of 83.81% at a concentration of 2.5 ppm . The inhibition efficiency was found to increase with the concentration of the inhibitors .

Application in Metal Complexes Synthesis

- Scientific Field : Inorganic Chemistry, specifically in the area of metal complex synthesis .

- Summary of the Application : This compound has been used in the synthesis of novel azo ligands, which have been applied as potential biological agents .

- Methods of Application or Experimental Procedures : A series of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes have been prepared by a novel azo ligand derived from pyridone moiety .

- Results or Outcomes : The azo ligand and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid . In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .

Application in Chemical Industry

- Scientific Field : Chemical Industry .

- Summary of the Application : This compound is available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular chemical reaction or synthesis process in which this compound is being used .

- Results or Outcomes : The outcomes would also depend on the specific application. In general, the use of this compound could facilitate the synthesis of a wide range of chemical products .

Application in Biological Studies

- Scientific Field : Biological Sciences, specifically in the area of biological activity studies .

- Summary of the Application : Indole derivatives, which can be synthesized from this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular biological study in which this compound is being used .

- Results or Outcomes : The outcomes would also depend on the specific application. In general, indole derivatives have shown diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application in Chemical Synthesis

- Scientific Field : Organic Chemistry, specifically in the area of chemical synthesis .

- Summary of the Application : This compound has been used in the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular chemical reaction or synthesis process in which this compound is being used .

- Results or Outcomes : The outcomes would also depend on the specific application. In general, the use of this compound could facilitate the synthesis of a wide range of chemical products .

属性

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQFLEIGKAIACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323953 | |

| Record name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

CAS RN |

7496-50-6 | |

| Record name | 7496-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Thiourea (22.3 g., 0.29 mole) was slurried in 275 ml. of ethanol. 2-Bromo-4-methylcyclohexanone was added and the mixture heated to reflux for 75 minutes. The reaction mixture was cooled to room temperature and the crude product recovered as the hydrobromide salt by filtration. The crude salt was dissolved in warm water, filtered and made basic with ammonium hydroxide to precipitate the free base as an oil, which crystallized on cooling. Purified 2-amino-4,5,6,7-tetrahydro-6-methylbenzthiazole (25.2 g., m.p. 98°-100° C.) was obtained by recrystallization from cyclohexane.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)